Cas no 214327-89-6 (methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate)

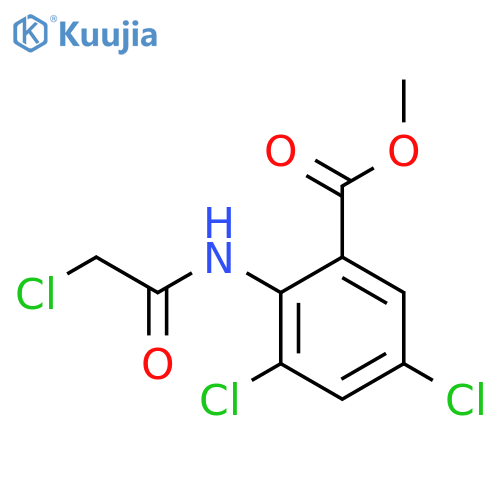

214327-89-6 structure

商品名:methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate

CAS番号:214327-89-6

MF:C10H8Cl3NO3

メガワット:296.534420013428

MDL:MFCD09802062

CID:4641476

PubChem ID:25323874

methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3,5-dichloro-2-[(2-chloroacetyl)amino]-, methyl ester

- Methyl 3,5-Dichloro-2-(2-chloroacetamido)benzoate

- methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate

-

- MDL: MFCD09802062

- インチ: 1S/C10H8Cl3NO3/c1-17-10(16)6-2-5(12)3-7(13)9(6)14-8(15)4-11/h2-3H,4H2,1H3,(H,14,15)

- InChIKey: BQUHWTMYNAGXFV-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC(Cl)=CC(Cl)=C1NC(CCl)=O

methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28677-0.1g |

methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate |

214327-89-6 | 95.0% | 0.1g |

$73.0 | 2025-03-19 | |

| Enamine | EN300-28677-1.0g |

methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate |

214327-89-6 | 95.0% | 1.0g |

$284.0 | 2025-03-19 | |

| Aaron | AR019LKQ-1g |

methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate |

214327-89-6 | 95% | 1g |

$416.00 | 2025-02-08 | |

| Enamine | EN300-28677-1g |

methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate |

214327-89-6 | 98% | 1g |

$284.0 | 2023-09-06 | |

| A2B Chem LLC | AV26382-1g |

Methyl 3,5-dichloro-2-[(chloroacetyl)amino]benzoate |

214327-89-6 | 98% | 1g |

$334.00 | 2024-04-20 | |

| Aaron | AR019LKQ-2.5g |

methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate |

214327-89-6 | 95% | 2.5g |

$793.00 | 2025-02-08 | |

| 1PlusChem | 1P019LCE-50mg |

methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate |

214327-89-6 | 95% | 50mg |

$110.00 | 2025-03-03 | |

| A2B Chem LLC | AV26382-10g |

Methyl 3,5-dichloro-2-[(chloroacetyl)amino]benzoate |

214327-89-6 | 98% | 10g |

$1324.00 | 2024-04-20 | |

| Aaron | AR019LKQ-250mg |

methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate |

214327-89-6 | 95% | 250mg |

$170.00 | 2025-02-08 | |

| Aaron | AR019LKQ-10g |

methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate |

214327-89-6 | 98% | 10g |

$1708.00 | 2023-12-14 |

methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

214327-89-6 (methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate) 関連製品

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量